Product packaging for Anthracene cis-1,2-dihydrodiol(Cat. No.:CAS No. 61616-81-7)

Anthracene cis-1,2-dihydrodiol

Cat. No.: B1202789
CAS No.: 61616-81-7
M. Wt: 212.24 g/mol
InChI Key: UJETWGFPSGKAAS-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthracene cis-1,2-dihydrodiol is a high-value metabolic intermediate central to the study of bacterial biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs). This compound is formed via the initial cis-dihydroxylation of anthracene by bacterial Rieske non-heme iron dioxygenases . In the canonical aerobic catabolic pathway, this cis-dihydrodiol is subsequently oxidized by a specific NAD+-dependent cis-dihydrodiol dehydrogenase to produce a catechol, which then undergoes ring cleavage and further processing . This makes it an essential reference standard for researchers investigating the metabolic pathways and environmental fate of persistent organic pollutants. Its primary research value lies in enzymology and environmental microbiology studies, particularly for understanding the mechanism and kinetics of bacterial dioxygenases and dehydrogenases . Studies on analogous benz[a]anthracene cis-dihydrodiols have shown that these initial oxidation steps are critical for the breakdown of high-molecular-weight, recalcitrant PAHs . Researchers utilize this compound to elucidate the stereochemistry of enzymatic reactions, to monitor bioremediation processes, and to identify downstream metabolites in bacterial strains, such as those from the genera Sphingobium and Pseudomonas . This product is intended for research purposes as a critical biochemical tool and analytical standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B1202789 Anthracene cis-1,2-dihydrodiol CAS No. 61616-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61616-81-7

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(1R,2S)-1,2-dihydroanthracene-1,2-diol

InChI

InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1

InChI Key

UJETWGFPSGKAAS-UONOGXRCSA-N

SMILES

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O

Isomeric SMILES

C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O

Canonical SMILES

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Formation of Anthracene Cis 1,2 Dihydrodiol

Dioxygenase-Catalyzed Dihydroxylation of Anthracene (B1667546)

The transformation of anthracene into Anthracene cis-1,2-dihydrodiol is a dioxygenase-catalyzed reaction. pjoes.com This process involves the incorporation of both atoms of molecular oxygen into the anthracene molecule, resulting in the formation of a cis-dihydrodiol. mdpi.com This initial oxidation is a key step in the aerobic degradation of anthracene by a wide range of microorganisms.

Specificity and Regioselectivity of Initial Oxygenase Attack

The enzymatic attack on the anthracene molecule is highly specific. In many bacterial species, including Pseudomonas and Sphingomonas yanoikuyae B1, the initial oxidation occurs at the 1,2-positions to form (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydroanthracene. asm.org This regioselectivity, favoring attack at specific carbon atoms, is a hallmark of dioxygenase enzymes. rsc.org For instance, studies with naphthalene (B1677914) dioxygenase from Pseudomonas putida have shown that the enzyme can catalyze the stereospecific dihydroxylation of 9,10-dihydroanthracene (B76342) to (+)-cis-1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with high yield and enantiomeric excess. nih.gov

However, the regioselectivity can be influenced by the specific dioxygenase enzyme. For example, while many bacteria favor the 1,2-position, some, like certain Mycobacterium species, can also attack the 9,10-positions of anthracene, leading to the formation of 9,10-anthraquinone as a dead-end product. asm.orgnih.gov The orientation of the substrate within the enzyme's active site is a primary determinant of the resulting product's regio- and stereoselectivity. nih.govsigmaaldrich.com Site-directed mutagenesis studies on naphthalene dioxygenase have revealed that specific amino acid residues, such as phenylalanine 352, play a crucial role in controlling the regioselectivity of the oxidation of aromatic hydrocarbons like anthracene. oup.comasm.org

Characterization of Multi-component Dioxygenase Systems

The enzymes responsible for the initial dihydroxylation of anthracene are typically multi-component systems known as Rieske non-heme iron oxygenases. nih.govsigmaaldrich.com These systems generally consist of two or three protein components: a reductase, a ferredoxin, and a terminal oxygenase. pjoes.comasm.org

The terminal oxygenase component is where the catalytic reaction occurs. It is often a heteromultimer, for example, an α3β3 hexamer in naphthalene dioxygenase, containing a Rieske [2Fe-2S] center and a mononuclear non-heme iron at the active site. asm.orgnih.gov The reductase component, a flavoprotein, and the ferredoxin component work together to transfer electrons from a source like NADH to the terminal oxygenase, enabling the activation of molecular oxygen for the dihydroxylation reaction. asm.orgnih.gov The characterization of these systems has been crucial in understanding the mechanism of anthracene degradation. For instance, the dioxygenase from Sphingomonas sp. strain CHY-1 has been shown to have an exceptionally broad substrate specificity, capable of oxidizing various polycyclic aromatic hydrocarbons. researchgate.net

ComponentFunctionProsthetic Groups
Reductase Transfers electrons from NAD(P)HFAD or FMN, [2Fe-2S] cluster
Ferredoxin Electron shuttle to the oxygenase[2Fe-2S] cluster
Oxygenase Catalyzes the dihydroxylation of the aromatic ringRieske [2Fe-2S] center, mononuclear non-heme iron

Structure-Function Relationship of Dioxygenase Enzymes in Dihydrodiol Formation

The three-dimensional structure of dioxygenase enzymes is intricately linked to their function, particularly their substrate specificity and the regioselectivity of the reaction. The active site of the oxygenase component forms a pocket that accommodates the substrate. The size and shape of this pocket, along with the specific amino acid residues lining it, determine which substrates can bind and in what orientation. nih.govresearchgate.net

For example, the active site of biphenyl (B1667301) dioxygenase in Sphingomonas yanoikuyae B8/36 is large enough to accommodate larger polycyclic aromatic hydrocarbons like anthracene. rsc.org Structural studies of naphthalene 1,2-dioxygenase have shown that mutations of specific amino acid residues, such as phenylalanine 352, can alter the active site's topology, leading to changes in the enzyme's regioselectivity and product formation. nih.govsigmaaldrich.com This demonstrates that the precise positioning of the substrate relative to the catalytic iron center is critical for determining which carbon atoms of the anthracene molecule are hydroxylated. nih.gov

Microbial Biotransformation Systems

The formation of this compound is a key metabolic step in a diverse range of bacteria. Both Gram-negative and Gram-positive bacteria have been shown to possess the enzymatic machinery to initiate the degradation of anthracene.

Studies in Gram-Negative Bacterial Strains (e.g., Pseudomonas, Sphingomonas)

Gram-negative bacteria are well-studied for their ability to degrade anthracene. Strains of Pseudomonas and Sphingomonas are frequently cited in the literature for their capacity to metabolize this compound.

Pseudomonas species: Various Pseudomonas strains can mineralize anthracene, with the initial step being the formation of a dihydrodiol. pjoes.com For example, Pseudomonas sp. isolated from petrochemical sludge has demonstrated the ability to degrade anthracene. researchgate.net The degradation pathway in many Pseudomonas species proceeds through the formation of (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydroanthracene. asm.org

Sphingomonas (including Sphingobium) species: Sphingomonas and related genera like Sphingobium are also prominent in anthracene degradation. Sphingomonas sp. strain KSU05 has been shown to effectively biodegrade anthracene. researchgate.net Sphingobium yanoikuyae B1 initiates anthracene catabolism by forming the cis-1,2-dihydrodiol. asm.org Studies on Sphingobium sp. strain KK22 have detailed the biotransformation of benz[a]anthracene, a related polycyclic aromatic hydrocarbon, which involves initial oxidation at various positions, including the 1,2-positions analogous to anthracene. asm.orgnih.gov

Gram-Negative StrainKey Findings in Anthracene Biotransformation
Pseudomonas sp.Can completely mineralize anthracene, initiating with the formation of cis-1,2-dihydroxy-1,2-dihydroanthracene. pjoes.comresearchgate.net
Sphingomonas sp.Capable of significant anthracene degradation, with some strains showing enhanced degradation under optimized conditions. researchgate.net
Sphingobium yanoikuyaeInitiates anthracene metabolism via dioxygenation to form the corresponding cis-dihydrodiol. asm.org

Studies in Gram-Positive Bacterial Strains (e.g., Mycobacterium, Rhodococcus)

Gram-positive bacteria, particularly those belonging to the genera Mycobacterium and Rhodococcus, are also recognized for their ability to degrade anthracene and other polycyclic aromatic hydrocarbons.

Mycobacterium species: Mycobacterium sp. strain PYR-1 is known to oxidize anthracene to this compound. asm.orgsigmaaldrich.com This strain can simultaneously degrade a mixture of several polycyclic aromatic hydrocarbons, including anthracene. researchgate.net The degradation pathway in Mycobacterium can sometimes differ from that in Gram-negative bacteria, with evidence for attack at multiple sites on the anthracene molecule. asm.org For instance, Mycobacterium sp. strain LB501T utilizes a novel pathway for anthracene degradation that proceeds through o-phthalic acid. nih.gov

Rhodococcus species: Strains of Rhodococcus are capable of utilizing anthracene as a carbon and energy source. oup.com A Rhodococcus sp. was found to degrade anthracene, with evidence for at least two different ring-fission pathways following the formation of 1,2-dihydroxyanthracene. oup.com The initial step is the hydroxylation to form the dihydrodiol. oup.com Adaptation of Rhodococcus strains to anthracene has been shown to accelerate its metabolism. researchgate.net

Gram-Positive StrainKey Findings in Anthracene Biotransformation
Mycobacterium sp.Oxidizes anthracene to cis-1,2-dihydrodiol and can degrade a mixture of PAHs. asm.orgsigmaaldrich.comresearchgate.net Some strains exhibit novel degradation pathways. nih.gov
Rhodococcus sp.Utilizes anthracene as a growth substrate, initiating degradation via dihydroxylation. oup.com Can be adapted for enhanced metabolism. researchgate.net

Recombinant Microbial Systems for Enhanced Dihydrodiol Production

The limitations of using wild-type microorganisms, such as low yields and the presence of competing metabolic pathways, have driven the development of recombinant microbial systems for the enhanced production of specific dihydrodiols. These systems typically involve the overexpression of genes encoding key enzymes, like dioxygenases, in a host organism that is easily cultured and genetically manipulated, such as Escherichia coli.

Several studies have demonstrated the successful use of recombinant E. coli strains to produce this compound. For instance, recombinant E. coli expressing the PhnI dioxygenase from Sphingomonas sp. strain CHY-1 has been shown to convert anthracene to its corresponding dihydrodiol. nih.govasm.org Similarly, the biphenyl dioxygenase from Sphingobium yanoikuyae B1, when expressed in E. coli, also catalyzes the dioxygenation of anthracene. umkc.edu Another notable example is the ring-hydroxylating dioxygenase (Baa) from Rhodococcus sp. P14, which, upon overexpression in E. coli BL21 (DE3), was capable of oxidizing anthracene. nih.gov

The efficiency of these recombinant systems can be influenced by various factors, including the choice of expression vector, host strain, and culture conditions. The table below summarizes key findings from studies on recombinant systems for anthracene dihydrodiol production.

Recombinant SystemEnzyme ExpressedSubstrateProduct(s)Reference
Escherichia coli JM109(DE3)(pDTG141)Naphthalene dioxygenase from Pseudomonas putida NCIB 9816-4Anthracene(+)-cis-(1R,2S)-dihydroxy-1,2-dihydroanthracene mdpi.com
Escherichia coli overproducing PhnI dioxygenasePhnI dioxygenase from Sphingomonas sp. strain CHY-1AnthraceneAnthracene dihydrodiol nih.govasm.org
Escherichia coli BL21 (DE3)Ring-hydroxylating dioxygenase (Baa) from Rhodococcus sp. P14Anthracene9,10-Dihydroxyanthracene (further oxidation product of the initial dihydrodiol) nih.gov
Recombinant E. coli expressing bph genesBiphenyl dioxygenase from Sphingobium yanoikuyae B1Anthracenecis-dihydrodiol of anthracene umkc.edu

Mechanistic Investigations of Fungal Biotransformation Pathways to Anthracene Dihydrodiols

Fungi, in contrast to bacteria, typically metabolize anthracene to trans-dihydrodiols. This stereochemical difference arises from a distinct enzymatic pathway involving cytochrome P450 monooxygenases and epoxide hydrolases.

The initial step in fungal metabolism of anthracene is the epoxidation of the aromatic ring by a cytochrome P450 (CYP) monooxygenase, forming an arene oxide intermediate. nih.govresearchgate.net This epoxide is then hydrolyzed by an epoxide hydrolase, leading to the formation of a trans-dihydrodiol. nih.govasm.orgarxiv.org This two-step mechanism is a hallmark of fungal PAH metabolism and has been observed in various species, including Cunninghamella elegans and the white-rot fungus Pleurotus ostreatus. nih.govkarger.comresearchgate.net

Studies on Cunninghamella elegans have shown that it oxidizes anthracene predominantly to trans-1,2-dihydroxy-1,2-dihydroanthracene. karger.comresearchgate.net Circular dichroism analysis has revealed that the major enantiomer produced has an S,S absolute configuration, which is opposite to the R,R configuration of the dihydrodiol formed by mammalian microsomal enzymes. karger.com This high degree of stereoselectivity highlights the specific nature of the fungal enzymes involved.

In the case of Pleurotus ostreatus, the metabolism of anthracene also yields trans-1,2-dihydrodiol as a major product, alongside 9,10-anthraquinone. nih.gov The formation of the trans-dihydrodiol is attributed to the action of a cytochrome P-450 monooxygenase and an epoxide hydrolase. nih.gov Interestingly, the major enantiomer of the trans-1,2-dihydrodiol produced by P. ostreatus is also predominantly in the S,S configuration. nih.gov The involvement of specific CYP families, such as CYP63, has been implicated in the degradation of PAHs in fungi. researchgate.net

Chemical Synthesis Methodologies

While biosynthetic routes offer pathways to chiral dihydrodiols, chemical synthesis provides a powerful alternative for accessing these compounds, often with greater control over stereochemistry and the ability to produce analogues not found in nature.

Enantioselective and Diastereoselective Synthetic Routes to Anthracene Dihydrodiols

The development of enantioselective and diastereoselective methods for the synthesis of anthracene dihydrodiols is crucial for obtaining specific stereoisomers for various applications.

A significant advancement in the enantioselective synthesis of arene cis-dihydrodiols involves a sequential ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones, followed by a retro-Diels-Alder extrusion of CO2. This strategy has been successfully applied to generate a series of substituted arene cis-dihydrodiols with high enantioselectivity.

Diastereoselective approaches often rely on the stereochemical control exerted by existing chiral centers or by the geometry of the starting materials and reagents. For instance, the diastereoselective synthesis of nucleoside adducts of benzo[a]pyrene (B130552) dihydrodiol epoxide has been reported, suggesting that similar principles could be applied to the synthesis of anthracene dihydrodiol derivatives. researchgate.net The formation of diastereomeric products can be influenced by factors such as the choice of solvent, temperature, and the nature of the catalyst.

Chemo-Enzymatic Hybrid Approaches for Dihydrodiol Synthesis

Chemo-enzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereocontrolled synthetic routes. A common strategy involves using a biocatalytic step to generate a chiral building block, which is then elaborated through chemical reactions.

For the synthesis of anthracene dihydrodiols, a chemo-enzymatic approach can be envisioned where a microbial dioxygenase is used to produce enantiopure cis-1,2-dihydroxy-1,2-dihydroanthracene from anthracene. This chiral cis-dihydrodiol can then serve as a versatile starting material for further chemical modifications. For example, it can be converted to the corresponding trans-dihydrodiol through a series of chemical steps. rsc.org Furthermore, these enzymatically derived cis-dihydrodiols can be used as precursors for the synthesis of arene oxides, which are important metabolites in mammalian systems. rsc.orgrsc.orgfrontiersin.org

An example of a chemo-enzymatic sequence is the conversion of a cis-dihydrodiol to an arene oxide. This can be achieved by first protecting the diol, for instance, as a bromoacetate, followed by treatment with a base to induce epoxide formation. rsc.org This approach provides access to enantiopure arene oxides that are otherwise difficult to synthesize.

Metabolic and Transformative Pathways Involving Anthracene Cis 1,2 Dihydrodiol

Enzymatic Conversions and Subsequent Biotransformations of Anthracene (B1667546) cis-1,2-dihydrodiol

The metabolic fate of anthracene cis-1,2-dihydrodiol, a key intermediate in the microbial degradation of anthracene, involves a series of enzymatic conversions. These biotransformations are crucial for the further breakdown of the polycyclic aromatic hydrocarbon (PAH) structure, leading to less complex and more readily metabolizable compounds. The primary enzymatic reaction is a dehydrogenation, followed by ring cleavage, which opens up the aromatic ring system for further degradation.

Dehydrogenation to Dihydroxyanthracene (e.g., 1,2-dihydroxyanthracene)

The initial step in the further metabolism of this compound is its oxidation to a catechol, specifically 1,2-dihydroxyanthracene. This reaction is catalyzed by a class of enzymes known as dihydrodiol dehydrogenases (DDs). These enzymes play a critical role in the detoxification and metabolic pathways of PAHs by converting cis-dihydrodiols to their corresponding catechols. nih.govasm.org The resulting 1,2-dihydroxyanthracene is an unstable intermediate that can undergo auto-oxidation to form o-quinones. nih.gov

The enzymatic dehydrogenation of this compound is a crucial step that prepares the molecule for subsequent ring fission. This conversion is a common strategy employed by various microorganisms to process PAHs. The formation of 1,2-dihydroxyanthracene has been observed in several bacterial strains capable of degrading anthracene.

Dihydrodiol dehydrogenases involved in PAH metabolism have been purified and characterized from various microorganisms. These enzymes are typically members of the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies. nih.gov

One such enzyme, a PAH dihydrodiol dehydrogenase (PDDH) from Sphingomonas strain CHY-1, has been extensively studied. The gene encoding this enzyme was cloned and overexpressed, allowing for the purification of the recombinant protein. nih.gov The purified enzyme was found to be a homotetramer with an apparent molecular weight of 110,000. nih.gov The purification process for this His-tagged enzyme involved immobilized metal affinity chromatography. nih.gov

Similarly, a dimeric dihydrodiol dehydrogenase has been purified from dog liver cytosol, composed of subunits with a molecular weight of 39,000 each. nih.gov These purification efforts have been instrumental in understanding the structure and function of these vital metabolic enzymes.

Purification and Characterization of Dihydrodiol Dehydrogenases
Enzyme SourceQuaternary StructureSubunit Molecular Weight (kDa)Purification Method
Sphingomonas strain CHY-1Homotetramer30Immobilized metal affinity chromatography
Dog Liver CytosolDimer39Not specified

Dihydrodiol dehydrogenases often exhibit broad substrate specificity, enabling them to act on a variety of PAH-derived dihydrodiols. The PDDH from Sphingomonas strain CHY-1, for instance, can oxidize the cis-dihydrodiols of biphenyl (B1667301) and several other polycyclic hydrocarbons, including chrysene (B1668918) and benz[a]anthracene. nih.govasm.org

Kinetic analyses performed under anoxic conditions have revealed that these enzymes efficiently utilize dihydrodiols with two to four rings. nih.govasm.org The Michaelis constant (Km) for NAD+ is generally much higher than for the dihydrodiol substrates. nih.govasm.org The catalytic activity of these enzymes can also be significantly influenced by pH, with some showing higher activity at alkaline pH. nih.govasm.org

The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency. For the PDDH from Sphingomonas strain CHY-1, naphthalene (B1677914) 1,2-dihydrodiol was found to be the most preferred substrate. nih.gov

Kinetic Parameters of PDDH from Sphingomonas strain CHY-1 (pH 7.0)
SubstrateKm (µM)kcat (s-1)kcat/Km (106 M-1s-1)
Naphthalene 1,2-dihydrodiolNot specifiedNot specified20.0 ± 0.8
Benz[a]anthracene 1,2-dihydrodiolNot specifiedNot specified1.3 ± 0.1

The activity of dihydrodiol dehydrogenases is subject to regulation to prevent the harmful accumulation of reactive catechol products. nih.govasm.org Product inhibition is a common regulatory mechanism. For example, the PDDH from Sphingomonas strain CHY-1 is inhibited by NADH. nih.govasm.org The pattern of inhibition suggests an ordered Bi Bi reaction mechanism, where the coenzyme (NAD+) binds to the enzyme first, followed by the dihydrodiol substrate. nih.govnih.gov This regulatory mechanism ensures that the rate of catechol production is controlled, thereby protecting the cell from potential toxicity.

Downstream Ring Fission and Further Metabolite Formation

Following the formation of 1,2-dihydroxyanthracene, the metabolic pathway proceeds with the cleavage of the aromatic ring. This ring fission is a critical step in the complete degradation of the anthracene molecule.

The catechol intermediate, 1,2-dihydroxyanthracene, is susceptible to ring cleavage by dioxygenase enzymes. In the case of anthracene degradation, an ortho-cleavage pathway is often observed. This involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms.

The ortho-cleavage of 1,2-dihydroxyanthracene results in the formation of 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. asm.org This ring-fission product represents a significant breakdown of the original three-ring PAH structure into a naphthalene derivative with carboxylic acid side chains. The identification of this intermediate provides strong evidence for the operation of an ortho-cleavage pathway in the microbial metabolism of anthracene. Further degradation of this intermediate leads to metabolites that can enter central metabolic pathways.

meta-Cleavage Pathway Intermediates (e.g., 6,7-benzocoumarin (B1240925), salicylates, catechols)

The metabolic journey of this compound proceeds through a series of intermediate compounds following the initial ring cleavage. A key pathway involves meta-cleavage of the aromatic ring, leading to the formation of several identifiable intermediates. One such product is 6,7-benzocoumarin, which has been identified in the degradation of anthracene by various bacterial species, including Rhodococcus sp. and Sphingomonas yanoikuyae B1 nih.govnih.gov. Its formation is indicative of a meta-cleavage pathway acting on 1,2-dihydroxyanthracene nih.gov.

Following the formation of initial ring-fission products, the pathway often converges on common intermediates found in the degradation of other aromatic compounds. Salicylates and catechols are prominent examples. For instance, in many bacterial degradation pathways for polycyclic aromatic hydrocarbons (PAHs), the metabolism proceeds through salicylate (B1505791) and then to catechol nih.govpjoes.comdss.go.th. The degradation of anthracene by Pseudomonas spp. and Sphingomonas yanoikuyae B1, for example, involves the conversion of intermediate products to salicylate and catechol nih.gov. Catechol is a central metabolite that can then undergo further ring cleavage, either through ortho or meta pathways, depending on the specific enzymes present in the microorganism pjoes.commdpi.com. The presence of catechol 1,2-dioxygenase activity confirms the role of catechol as a key intermediate in the degradation of aromatic compounds mdpi.com.

Terminal Degradation to Central Metabolic Intermediates

The ultimate fate of the carbon atoms from the anthracene molecule is their incorporation into central metabolic pathways. After the aromatic rings are opened and the resulting intermediates are processed, the degradation pathways converge to produce compounds that can enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This cycle is a fundamental series of chemical reactions used by all aerobic organisms to generate energy.

Intermediates such as catechol are cleaved to form aliphatic compounds pjoes.com. For example, through the action of enzymes like catechol 2,3-dioxygenase, catechol is converted to 2-hydroxymuconoaldehyde, which is further metabolized to intermediates of the TCA cycle oup.com. The degradation of salicylic (B10762653) acid can also lead to the formation of TCA cycle intermediates through the formation of either catechol or gentisic acid pjoes.com. Ultimately, the complete mineralization of anthracene results in the production of carbon dioxide (CO2), water, and cellular biomass bbrc.inresearchgate.netd-nb.info. This process signifies the complete breakdown of the complex aromatic structure into simple, usable forms for the microorganism.

Comparative Analysis of cis- and trans-Dihydrodiol Metabolic Fates

The initial enzymatic attack on the anthracene molecule can result in the formation of either cis- or trans-dihydrodiols, and their subsequent metabolic fates can differ. In bacteria, the initial oxidation of PAHs is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen to produce cis-dihydrodiols nih.gov. For example, Pseudomonas spp. and Sphingomonas yanoikuyae B1 oxidize anthracene at the 1,2-position to form (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydroanthracene nih.gov. This cis-dihydrodiol is then a substrate for dehydrogenases that convert it to the corresponding catechol, which enters the ring-cleavage pathway nih.govnih.gov.

In contrast, fungi, particularly non-ligninolytic fungi, often utilize cytochrome P-450 monooxygenases for the initial oxidation of PAHs openbiotechnologyjournal.com. This enzymatic reaction typically proceeds through an arene oxide intermediate, which is then hydrated by epoxide hydrolase to form a trans-dihydrodiol researchgate.netresearchgate.net. For instance, the fungus Pleurotus ostreatus has been shown to produce anthracene trans-1,2-dihydrodiol researchgate.net. While both cis- and trans-dihydrodiols can be further metabolized, the specific enzymes and subsequent pathways may vary between organisms that produce one isomer over the other. The formation of trans-dihydrodiols in fungi can also lead to the production of phenols and other conjugates openbiotechnologyjournal.com.

Biological Contexts of this compound Biotransformation

Role in Environmental Bioremediation of Polycyclic Aromatic Hydrocarbons

The microbial transformation of anthracene, initiated by the formation of this compound, is a cornerstone of bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs) nih.govtsu.edu. PAHs are widespread environmental pollutants, many of which are known for their toxic, mutagenic, and carcinogenic properties bbrc.innih.gov. Bioremediation harnesses the metabolic capabilities of microorganisms to degrade these harmful compounds into less toxic or non-toxic substances nih.govtsu.edu.

Numerous bacterial species have been identified that can utilize anthracene as a source of carbon and energy, and the initial step in this degradation is the formation of a cis-dihydrodiol nih.gov. This enzymatic conversion is a critical bottleneck in the natural attenuation of PAHs in contaminated sites. The efficiency of bioremediation can be influenced by various environmental factors and the bioavailability of the PAHs to the degrading microorganisms bbrc.innih.gov. The study of anthracene degradation pathways and the enzymes involved, such as dioxygenases that produce cis-dihydrodiols, is crucial for optimizing bioremediation technologies nih.govmdpi.com. The presence and activity of these microbial pathways are key indicators of the potential for natural attenuation and the success of engineered bioremediation efforts in PAH-contaminated soils and waters nih.govnih.gov.

Ecological Significance in Microbial Carbon Cycling

The biodegradation of complex aromatic compounds like anthracene by microorganisms plays a significant role in the global carbon cycle. By breaking down these recalcitrant molecules, microbes unlock the carbon stored within the aromatic rings and channel it back into the biosphere. The formation of this compound is the committed step that initiates this process, allowing microorganisms to access a carbon source that would otherwise be unavailable.

Stereochemical Investigations of Anthracene Cis 1,2 Dihydrodiol

Enantiomeric Purity and Absolute Configuration Determinations of Anthracene (B1667546) cis-1,2-dihydrodiol

The determination of enantiomeric purity and the assignment of the absolute configuration of anthracene cis-1,2-dihydrodiol are critical for understanding its biological activity and for its application in stereoselective synthesis. Various analytical techniques are employed to achieve this, providing detailed insights into the stereochemical nature of this compound.

Methodologies for Stereochemical Characterization

A suite of sophisticated analytical methods is utilized to characterize the stereochemistry of this compound, including chiral high-performance liquid chromatography (HPLC), circular dichroism (CD) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of a sample. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For dihydrodiols of polycyclic aromatic hydrocarbons, derivatization of the diol to form diastereomeric esters, for instance with (-)-α-methoxy-α-trifluoromethylphenylacetic acid, allows for their separation on a non-chiral stationary phase. However, direct separation on a CSP is often preferred for its simplicity. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a unique CD spectrum, which are mirror images of each other. By comparing the experimental CD spectrum of a sample with that of a known standard or with quantum chemical calculations, the absolute configuration of the predominant enantiomer can be determined. The exciton (B1674681) chirality method, a specific application of CD spectroscopy, has been successfully used to assign the absolute stereochemistry of trans-dihydrodiols of benzo[a]anthracene, a related polycyclic aromatic hydrocarbon. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Advanced NMR methods are indispensable for the unambiguous determination of the absolute configuration of chiral molecules, including this compound. The most widely used method is the Mosher's ester analysis. nih.gov This technique involves the formation of diastereomeric esters by reacting the chiral diol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral centers in the two diastereomeric esters, the absolute configuration of the original diol can be deduced. nih.govresearchgate.netillinois.eduresearchgate.net For complex molecules, hyphenated techniques such as HPLC-NMR can be employed to analyze the Mosher esters of unstable compounds. hebmu.edu.cn

TechniquePrincipleInformation ObtainedKey Considerations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (ee), separation of enantiomers.Selection of appropriate chiral stationary phase and mobile phase.
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized light by chiral molecules.Determination of absolute configuration by comparison with known standards or calculations.Requires a chromophore near the stereocenter.
Advanced NMR (Mosher's Method)Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.Unambiguous determination of absolute configuration.Requires the formation of diastereomeric derivatives.

Factors Influencing Enantioselective Formation by Microorganisms and Enzymes

The microbial and enzymatic production of this compound is often highly enantioselective. This stereoselectivity is governed by the intricate three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate in a specific manner.

Enzyme Systems: The key enzymes responsible for the initial oxidation of anthracene in many microorganisms are naphthalene (B1677914) dioxygenases (NDOs). wikipedia.org These multi-component enzyme systems catalyze the stereospecific addition of both atoms of molecular oxygen to the aromatic ring, yielding a cis-dihydrodiol. The NDO from Pseudomonas species is a well-studied example that is involved in the degradation of naphthalene and anthracene. wikipedia.orgwikipedia.org

Active Site Architecture: The regioselectivity and enantioselectivity of the dihydroxylation reaction are controlled by the specific amino acid residues lining the active site of the dioxygenase. These residues create a chiral environment that dictates how the planar anthracene molecule docks into the active site. The proximity and orientation of the substrate relative to the non-heme iron catalytic center determine which face of the aromatic ring is attacked and at which positions the hydroxyl groups are introduced.

Substrate Specificity: While NDOs exhibit broad substrate specificity, the efficiency and stereochemical outcome of the reaction can vary with the substrate. For anthracene, the enzymatic dihydroxylation predominantly occurs at the 1 and 2 positions to yield cis-1,2-dihydrodiol. The enantiomeric purity of the product is a direct consequence of the enzyme's ability to distinguish between the two prochiral faces of the anthracene molecule.

FactorInfluence on EnantioselectivityExample
Enzyme SystemThe specific dioxygenase and its components determine the stereochemical outcome.Naphthalene dioxygenase (NDO) from Pseudomonas species.
Active Site GeometryThe arrangement of amino acid residues in the active site creates a chiral pocket that directs substrate binding.Hydrophobic and steric interactions guiding the orientation of anthracene.
Substrate OrientationThe precise positioning of the substrate relative to the catalytic iron center dictates the face of attack.Preferential binding of one face of the anthracene molecule to the active site.

Influence of Stereochemistry on Enzymatic Recognition and Reaction Kinetics

The stereochemistry of this compound plays a crucial role in its subsequent metabolic processing. Enzymes that act on this dihydrodiol, such as dehydrogenases, often exhibit a high degree of stereoselectivity, preferentially recognizing and metabolizing one enantiomer over the other.

Enzymatic Dehydrogenation: The next step in the bacterial degradation of anthracene involves the enzymatic dehydrogenation of the cis-1,2-dihydrodiol to form the corresponding catechol. This reaction is catalyzed by cis-dihydrodiol dehydrogenases. These enzymes are NAD⁺-dependent and are highly specific for the stereochemistry of the diol substrate. For instance, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase (EC 1.3.1.29) has been shown to also act on cis-anthracene dihydrodiol, indicating a recognition of the cis-diol configuration. wikipedia.orgenzyme-database.orgnih.gov The enzyme's active site is shaped to accommodate only one enantiomer of the substrate in the correct orientation for hydride transfer to NAD⁺ to occur.

Kinetic Resolution: This stereospecificity in enzymatic reactions can lead to the kinetic resolution of a racemic or enantiomerically enriched mixture of the dihydrodiol. The enzyme will selectively convert the preferred enantiomer into the product, leaving the unreacted substrate enriched in the less preferred enantiomer. The efficiency of this kinetic resolution is dependent on the enzyme's enantioselectivity, which can be quantified by comparing the kinetic parameters (Km and Vmax) for each enantiomer.

Diastereoselective and Enantioselective Considerations in Synthetic Pathways

The chemical synthesis of this compound with high stereocontrol is a significant challenge. Both diastereoselectivity (controlling the formation of the cis isomer over the trans isomer) and enantioselectivity (controlling the formation of one enantiomer over the other) must be addressed.

Diastereoselective Synthesis: The synthesis of cis-diols from alkenes can be achieved through various methods, such as the Diels-Alder reaction followed by dihydroxylation. For instance, the Diels-Alder reaction of a suitable diene with an appropriate dienophile can construct the carbocyclic framework of the dihydroanthracene. Subsequent dihydroxylation of a double bond within this framework using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can yield the cis-diol. The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity.

Reactivity and Advanced Chemical Transformations of Anthracene Cis 1,2 Dihydrodiol

Oxidation Reactions and Derivative Synthesis

The dihydrodiol moiety of Anthracene (B1667546) cis-1,2-dihydrodiol is susceptible to oxidation, which can lead to the re-aromatization of the terminal ring and the formation of catechols or quinones. These reactions are central to both metabolic pathways and synthetic applications.

Enzymatic and Chemical Oxidation: In biological systems, cis-dihydrodiols are typically formed by the action of dioxygenase enzymes. Subsequent enzymatic dehydrogenation, catalyzed by dihydrodiol dehydrogenases, oxidizes the dihydrodiol to the corresponding catechol, 1,2-dihydroxyanthracene. This catechol can be further oxidized to form electrophilic o-quinones.

Chemically, the oxidation of arene cis-dihydrodiols can be accomplished with various reagents. For instance, the oxidation of the analogous (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene by certain bacterial strains yields 2-hydroxy-1-tetralone, demonstrating the transformation of the diol into a keto-alcohol functionality. A similar oxidation of Anthracene cis-1,2-dihydrodiol would be expected to yield the corresponding 2-hydroxy-1,2-dihydroanthracen-1-one. More vigorous oxidation would lead to the formation of 1,2-anthraquinone, a derivative of significant interest in dye chemistry and materials science. The synthesis of the dihydrodiol itself has been achieved by the reduction of 1,2-anthraquinone, indicating that the reverse oxidation reaction is thermodynamically favorable. electronicsandbooks.com

Synthesis of Acetonide Derivatives: A characteristic reaction of cis-vicinal diols is their facile condensation with acetone (B3395972) or other ketones in the presence of an acid catalyst to form cyclic acetals, known as acetonides. This reaction serves as a common method for both the protection of the diol functionality and the confirmation of its cis-stereochemistry. electronicsandbooks.com The formation of an acetonide from this compound proceeds readily, distinguishing it from its trans-isomer, which cannot form the cyclic derivative due to steric constraints. This derivative can be used in subsequent synthetic steps where the diol needs to be protected.

Interactive Table: Key Oxidation Products and Derivatives
ReactantReaction TypeKey Product(s)Significance
Anthracene cis-1,2-dihydrodiolDehydrogenation (Enzymatic)1,2-Dihydroxyanthracene (Catechol)Metabolic activation product
Anthracene cis-1,2-dihydrodiolChemical Oxidation1,2-AnthraquinoneSynthesis of quinone derivatives
Anthracene cis-1,2-dihydrodiolCondensation with AcetoneAnthracene-1,2-acetonideProtection of diol; confirmation of cis-stereochemistry

Rearrangement and Functional Group Interconversions of the Dihydrodiol Moiety

The dihydrodiol moiety is prone to rearrangement reactions, particularly under acidic conditions. These transformations are driven by the formation of stabilized carbocation intermediates and the potential to re-establish aromaticity.

Acid-Catalyzed Dehydration: Treatment of this compound with acid leads to dehydration and rearrangement to form phenolic derivatives. This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of water to generate a carbocation. A subsequent 1,2-hydride shift and tautomerization or direct proton loss from the adjacent carbon results in the formation of stable aromatic phenols.

Research has shown that the acid-catalyzed dehydration of this compound yields a mixture of 1-anthrol (B1219831) and 2-anthrol. electronicsandbooks.com The reaction shows a strong preference for the formation of 1-anthrol, which is the major product. electronicsandbooks.com This selectivity is dictated by the relative stabilities of the possible carbocation intermediates formed during the reaction pathway.

Interactive Table: Product Distribution in Acid-Catalyzed Dehydration of Anthracene Dihydrodiols
Dihydrodiol Isomer1-Anthrol (%)2-Anthrol (%)
cis-1,2-Dihydroxy-1,2-dihydroanthracene9010
trans-1,2-Dihydroxy-1,2-dihydroanthracene8614

Data sourced from Jerina, D. M., et al. (1976). electronicsandbooks.com

This rearrangement represents a significant functional group interconversion, transforming the aliphatic diol on a saturated ring into an aromatic phenol. This transformation is a key step in the detoxification pathways of PAHs, converting them into more water-soluble phenolic compounds that can be excreted.

Pericyclic Reactions (e.g., Cycloadditions) Involving Dihydroanthracene Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The anthracene framework is well-known for its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where the central ring acts as a diene. orientjchem.orgresearchgate.net

The dihydroanthracene core of cis-1,2-dihydrodiol retains the diene system in the central 9,10-positions. Consequently, it is expected to undergo Diels-Alder reactions with various dienophiles. The reaction involves the addition of a dienophile across the 9,10-positions, leading to the formation of a bicyclic adduct. orientjchem.org

The reactivity of the dihydroanthracene core in the dihydrodiol may, however, be modulated by the presence of the hydroxyl groups and the partial saturation of the terminal ring. These modifications can influence the electronic properties and steric accessibility of the central diene. While the parent anthracene typically requires thermal activation for these cycloadditions, the altered electronics of the dihydrodiol derivative could potentially change the reaction conditions required. researchgate.net For example, the introduction of electron-donating groups can activate the anthracene system towards cycloaddition. The hydroxyl groups on the adjacent ring could exert a modest electronic effect on the diene system. The primary pericyclic transformation remains the [4+2] cycloaddition, a powerful tool for constructing complex polycyclic structures from the dihydrodiol precursor.

Mechanistic Studies of Chemical Reactions and Reaction Pathways

The study of reaction mechanisms provides a deeper understanding of the factors controlling the reactivity and selectivity of chemical transformations involving this compound.

Mechanism of Acid-Catalyzed Dehydration: The pronounced regioselectivity observed in the acid-catalyzed dehydration of this compound can be rationalized by examining the stability of the carbocation intermediates. The reaction pathway is initiated by the protonation of a hydroxyl group and subsequent elimination of a water molecule.

Protonation and Water Loss: Protonation can occur at either the C-1 or C-2 hydroxyl group. Loss of water from C-1 would form a secondary benzylic carbocation at C-1, while loss from C-2 would form a secondary carbocation at C-2.

Carbocation Stability: The carbocation at C-1 is benzylic and is further stabilized by resonance with the adjacent aromatic ring system. The carbocation at C-2 is also secondary but is adjacent to the benzylic position. The stability of benzylic carbocations is a dominant factor in these reactions.

Rearrangement and Aromatization: The formation of 1-anthrol as the major product (90%) suggests that the reaction proceeds preferentially through a pathway involving a carbocation at the C-2 position, followed by a 1,2-hydride shift to form a more stable benzylic carbocation at C-1, which then rapidly aromatizes. electronicsandbooks.com Alternatively, direct formation of the C-1 carbocation followed by deprotonation from C-2 also leads to 1-anthrol. The high proportion of 1-anthrol indicates that the transition states leading to its formation are significantly lower in energy. electronicsandbooks.com Computational studies on related systems, such as benzo[a]anthracene, support the idea that benzylic carbocations are key intermediates in the reactions of oxidized PAH metabolites. nih.gov

This mechanistic understanding is crucial for predicting the outcomes of reactions involving this and other arene dihydrodiols and for designing synthetic strategies that leverage their unique reactivity.

Applications of Anthracene Cis 1,2 Dihydrodiol in Chemical Synthesis and Biocatalysis

As a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure nature of microbially-produced arene cis-dihydrodiols makes them highly valuable chiral building blocks in asymmetric synthesis. The fixed, cis-stereochemistry of the hydroxyl groups and the inherent chirality of the molecule provide a powerful tool for controlling the stereochemical outcome of subsequent chemical transformations. The (+)-1,2-Dihydroanthracene-cis-1,2-diol, produced by bacterial fermentation, possesses a defined absolute stereochemistry that can be transferred through a synthetic sequence to a target molecule. rsc.org

While the principle is well-established for a wide range of arene cis-dihydrodiols derived from benzene (B151609), toluene, and naphthalene (B1677914), specific and extensive examples detailing the use of Anthracene (B1667546) cis-1,2-dihydrodiol as a chiral pool starting material for the total synthesis of complex natural products are not widely documented in peer-reviewed literature. However, the synthetic potential is significant. The diene moiety is suitable for stereocontrolled Diels-Alder reactions, while the diol functionality can be derivatized to direct the facial selectivity of reactions or to be transformed into other functional groups such as epoxides or protected as acetonides for further manipulation. Chemoenzymatic strategies, which combine a biocatalytic step with traditional chemical reactions, have been effectively used to convert cis-dihydrodiols into their corresponding trans-dihydrodiol isomers or other useful derivatives, further expanding their synthetic utility. rsc.orgrsc.orgresearchgate.net

Precursor for Derivatization to More Complex Organic Molecules or Materials

Anthracene cis-1,2-dihydrodiol is a functionalized precursor that can be chemically modified to generate more complex organic structures. The vicinal diol can be converted into a variety of derivatives, allowing for the construction of larger, more intricate molecular architectures. For instance, the diols can be oxidized to form the corresponding catechols or cleaved to yield dicarboxylic acids. The double bonds within the dihydroaromatic ring can undergo reactions such as hydrogenation, epoxidation, or further dihydroxylation, leading to saturated or more highly oxygenated carbocyclic frameworks.

The anthracene core itself is a desirable scaffold in materials science due to its unique photophysical properties. mdpi.com Derivatization of the chiral dihydrodiol allows for the introduction of various substituents, potentially leading to the synthesis of novel chiral materials, such as polymers or molecular sensors, where the stereochemistry of the dihydrodiol unit could influence the material's final properties. Although many synthetic routes to complex anthracene derivatives exist, the use of this compound as a starting point offers the advantage of pre-installed chirality and functionality, providing a direct entry into a specific class of chiral polycyclic compounds.

Development of Biocatalytic Processes Utilizing Dihydrodiol-Forming or Transforming Enzymes

The formation of this compound is a prime example of a biocatalytic process. The key enzymes responsible for this transformation are aromatic ring-hydroxylating dioxygenases. These multicomponent enzyme systems utilize molecular oxygen and NADH as a cosubstrate to catalyze the stereospecific dihydroxylation of aromatic rings. wikipedia.org

Research has identified specific microorganisms capable of metabolizing anthracene and producing the corresponding cis-dihydrodiol. Notably, the bacterium Beijerinckia B-836 has been shown to produce (+)-1,2-Dihydroanthracene-cis-1,2-diol as a metabolite of anthracene. rsc.org Another well-studied enzyme, naphthalene dioxygenase (NDO) from Pseudomonas putida, is known to participate in the degradation of anthracene and exhibits a broad substrate range. wikipedia.org While its primary substrate is naphthalene, NDO can also oxidize related polycyclic aromatic hydrocarbons. For instance, NDO from P. putida can oxidize 9,10-dihydroanthracene (B76342) to (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with a high relative yield (>95%) and excellent enantiomeric excess (>95%). nih.govnih.gov This demonstrates the potential for developing whole-cell or isolated enzyme systems for the preparative-scale synthesis of these valuable chiral synthons. The development of such biocatalytic processes is driven by the demand for enantiomerically pure compounds and the advantages of enzymatic reactions, which include high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Below is a table summarizing key enzymes and organisms involved in the biocatalytic production of anthracene dihydrodiols.

Enzyme/OrganismSubstrateProductKey Findings
Beijerinckia B-836Anthracene(+)-1,2-Dihydroanthracene-cis-1,2-diolIsolation and stereochemical determination of the bacterial metabolite. rsc.org
Naphthalene Dioxygenase (Pseudomonas putida)9,10-Dihydroanthracene(+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthraceneHigh yield (>95%) and high enantiomeric excess (>95%). nih.govnih.gov
Naphthalene Dioxygenase (General)AnthraceneThis compoundNDO is a key enzyme in the metabolic pathway for anthracene degradation. wikipedia.org

Utility in Ligand or Auxiliary Design

The rigid, C2-symmetric, or pseudo-symmetric structures of chiral diols derived from aromatic hydrocarbons make them attractive scaffolds for the design of chiral ligands and auxiliaries for asymmetric catalysis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com

The diol functionality of this compound can be used to coordinate to metal centers or can be derivatized to form phosphines, amines, or other coordinating groups. The rigid polycyclic backbone can create a well-defined chiral environment around a catalytic metal center, which can effectively bias the stereochemical course of a reaction. While the use of chiral auxiliaries based on the anthracene scaffold has been reported, these are typically derived from 9-anthraldehyde (B167246) and not from the cis-1,2-dihydrodiol. researchgate.net The potential for this compound to serve as a precursor for new classes of chiral ligands or auxiliaries is significant, though specific examples of its application in this context are not yet prevalent in the scientific literature. The development of such ligands could provide new tools for chemists to achieve high levels of enantioselectivity in a variety of chemical transformations.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Chromatographic Techniques for Metabolite Separation and Quantification

High-resolution chromatographic methods are indispensable for the isolation, purification, and quantification of anthracene (B1667546) cis-1,2-dihydrodiol from metabolic mixtures, which often contain the parent compound, other isomers (e.g., the trans-dihydrodiol), and further downstream metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of non-volatile polycyclic aromatic hydrocarbon (PAH) metabolites. nih.govnih.gov Reversed-phase HPLC, in particular, is highly effective for separating anthracene dihydrodiols. In this method, a nonpolar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase, usually consisting of a gradient mixture of water and an organic solvent like methanol or acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Anthracene cis-1,2-dihydrodiol, being more polar than anthracene but having a distinct polarity from its trans isomer, can be effectively resolved. Quantification is typically achieved using a UV-Vis detector, as the aromatic system of the dihydrodiol exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying PAH metabolites. researchgate.net Due to the low volatility of dihydrodiols, derivatization is typically required prior to analysis. The hydroxyl groups are converted into more volatile silyl ethers, for example, by reaction with a silylating agent. The derivatized analyte is then separated on a capillary column (e.g., OV-1) based on its boiling point and interaction with the stationary phase. nist.gov The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. GC-MS offers excellent sensitivity and is a gold standard for confirming the identity of metabolites. researchgate.net

Table 1: Representative Chromatographic Conditions for Anthracene Dihydrodiol Analysis

Parameter HPLC GC-MS
Column Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) Capillary OV-1 (e.g., 25 m x 0.25 mm) nist.gov
Mobile Phase / Carrier Gas Methanol/Water or Acetonitrile/Water Gradient Helium or Hydrogen nist.gov
Detection UV-Vis (e.g., at 254 nm) Mass Spectrometry (Electron Ionization)
Sample Preparation Direct injection of extract Derivatization (e.g., silylation) required

| Typical Application | Quantification and preparative isolation nih.gov | Identification and structural confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For cis-1,2-dihydrodiol, the protons attached to the hydroxyl-bearing carbons (H-1 and H-2) are of particular importance. The cis-relationship of these protons results in a characteristic coupling constant (J-value), typically in the range of 6-7 Hz for similar cis-dihydrodiols. researchgate.net The chemical shifts of the aromatic and olefinic protons provide further confirmation of the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C-1 and C-2) are distinct from the aromatic and olefinic carbons, appearing in the aliphatic region of the spectrum.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive connectivity.

COSY experiments identify proton-proton couplings, confirming the neighbor relationships within the spin systems of the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure by connecting different spin systems.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in acetone-d₆) Note: This data is representative and based on published values for structurally analogous cis-dihydrodiols, such as cis-3,4-dihydroxy-3,4-dihydrofluorene, due to the scarcity of published experimental data for the specific target compound. researchgate.net

Atom Expected ¹H Shift (ppm), Multiplicity, J (Hz) Expected ¹³C Shift (ppm)
H-1 / C-1 ~4.7 (d, J ≈ 6.5) ~68
H-2 / C-2 ~4.5 (m) ~70
H-3 / C-3 ~6.1 (dd) ~125
H-4 / C-4 ~6.5 (d) ~128

Mass Spectrometry (MS) and Tandem MS for Identification and Pathway Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments, serving as a critical tool for identification.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, typically forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (212.24 g/mol for C₁₄H₁₂O₂). nih.gov The molecular ion then undergoes fragmentation in a predictable manner, providing a unique "fingerprint" for the compound. For this compound, characteristic fragmentation pathways would include:

Loss of water: [M - H₂O]⁺•, resulting in a peak at m/z 194.

Loss of a hydroxyl radical: [M - •OH]⁺, resulting in a peak at m/z 195.

Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydroxylated ring.

Tandem Mass Spectrometry (MS/MS): Tandem MS enhances structural confirmation by allowing for the selection of a specific ion (e.g., the molecular ion at m/z 212) which is then fragmented to produce a daughter ion spectrum. This technique is highly specific and can be coupled with HPLC (LC-MS/MS) for the sensitive and selective quantification of the dihydrodiol in complex biological samples. nih.gov

Table 3: Predicted Mass Spectral Data for this compound

Ion Formula Predicted m/z Description
[M]⁺• [C₁₄H₁₂O₂]⁺• 212 Molecular Ion
[M-H₂O]⁺• [C₁₄H₁₀O]⁺• 194 Loss of water molecule
[M-OH]⁺ [C₁₄H₁₁O]⁺ 195 Loss of hydroxyl radical

Spectroscopic Techniques for Chirality Analysis

The enzymatic formation of this compound is a stereospecific process, resulting in chiral enantiomers. Spectroscopic techniques that interact differently with chiral molecules are essential for determining the absolute configuration and enantiomeric purity of the metabolite.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the most common method for assigning the absolute stereochemistry of PAH dihydrodiols. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers give CD spectra that are mirror images of each other. The spectrum is characterized by "Cotton effects," which are positive or negative peaks corresponding to electronic absorption bands. By comparing the CD spectrum of an unknown dihydrodiol metabolite to that of a synthetic standard of known absolute configuration, the stereochemistry of the metabolite can be determined. For example, the (+)-(1S,2R)-anthracene cis-1,2-dihydrodiol and the (-)-(1R,2S)-anthracene cis-1,2-dihydrodiol will exhibit opposite Cotton effects, allowing for their unambiguous differentiation. nih.govaacrjournals.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation of a substance with the wavelength of light. Similar to CD, ORD curves for enantiomers are mirror images. A rapid change in rotation around an absorption maximum is also known as a Cotton effect and can be used for stereochemical assignments. While historically important, CD spectroscopy is now more commonly used for this purpose due to simpler spectral interpretation.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms and Enzyme-Substrate Interactions

Computational and theoretical methods provide profound insights into the formation of this compound at a molecular level, complementing experimental data by explaining the observed reactivity and selectivity.

Modeling Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway for the oxidation of anthracene. These calculations can determine the structures and energies of transition states and intermediates, helping to elucidate the precise mechanism of oxygen addition by enzymes like dioxygenases. acs.org This allows researchers to understand why the cis-diol is formed in bacterial systems, in contrast to the trans-diols typically formed in mammalian systems.

Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the anthracene substrate and the active site of the metabolizing enzyme (e.g., naphthalene (B1677914) dioxygenase). researchgate.net

Molecular Docking predicts the preferred binding orientation of anthracene within the enzyme's catalytic pocket.

MD simulations provide a dynamic view of the enzyme-substrate complex over time, revealing how the protein's flexibility influences the positioning of the substrate for a specific regio- and stereoselective attack.

These computational approaches are crucial for rationalizing why oxidation occurs specifically at the 1,2-positions and why it leads to the cis-configuration, providing a detailed picture that is often unattainable through experimental methods alone.

Future Directions and Emerging Research Areas

Elucidation of Novel Microbial Pathways and Identification of Undiscovered Enzymes

The known pathways for anthracene (B1667546) degradation are just the beginning, as the vast majority of microbial diversity remains uncultured and unexplored. Future research will heavily rely on advanced molecular techniques to uncover novel catabolic pathways and the enzymes that drive them.

Metagenomics and Functional Genomics: Culture-independent methods, such as metagenomics, are powerful tools for exploring the genetic potential of microbial communities in polycyclic aromatic hydrocarbon (PAH)-contaminated sites. nih.govnih.govresearchgate.net By sequencing DNA directly from environmental samples, researchers can identify novel gene clusters encoding RHDs and other catabolic enzymes. nih.gov For instance, metagenomic analysis of contaminated soils has led to the discovery of new dioxygenases and peroxidases with activity towards PAHs like anthracene. nih.govnih.govresearchgate.net Functional screening of these metagenomic libraries can then confirm the activity of these novel enzymes.

Stable Isotope Probing (SIP): DNA-based stable isotope probing is a powerful technique to identify the specific microorganisms actively degrading anthracene in a complex community. By supplying a substrate like 13C-labeled anthracene, researchers can trace the label into the DNA of organisms that assimilate it. This method has successfully identified previously unknown anthracene degraders, including uncultured species of Methylibium and Legionella, under anaerobic conditions, suggesting that our understanding of the microbes involved is far from complete. nsf.gov

Exploring Diverse Environments: Research is expanding to include microorganisms from unique and extreme environments. White-rot fungi, for example, utilize a different enzymatic machinery, including lignin-modifying enzymes like laccase and manganese peroxidase, to degrade anthracene, offering alternative pathways and biocatalysts for exploration. researchgate.net

The table below summarizes key findings from studies aimed at discovering novel anthracene degradation pathways and enzymes.

Research FocusKey FindingsRelevant MicroorganismsReference(s)
Metagenomics Identification of novel dioxygenase and peroxidase enzymes from contaminated soil.Uncultured soil bacteria nih.govnih.gov
Stable Isotope Probing Identification of novel anaerobic anthracene degraders.Methylibium, Legionella, Rhizobiales species nsf.gov
Fungal Degradation Characterization of lignin-modifying enzymes (laccases, peroxidases) for anthracene breakdown.Trametes versicolor, Oxyporus sp. researchgate.net
Bacterial Pathway Diversity Elucidation of different cleavage pathways (ortho vs. meta) utilized by various bacterial strains.Pseudomonas aeruginosa, Rhodococcus sp.

Enzyme Engineering and Directed Evolution for Enhanced Specificity, Efficiency, and Stability

While nature provides a diverse array of PAH-degrading enzymes, they are not always perfectly suited for industrial or biotechnological applications. Enzyme engineering and directed evolution offer powerful strategies to tailor these biocatalysts for improved performance.

Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties. By creating libraries of mutant enzymes through methods like DNA shuffling or error-prone PCR and then screening for improved function, researchers can significantly enhance catalytic activity and broaden substrate specificity. nih.gov For example, directed evolution has been successfully applied to biphenyl (B1667301) dioxygenase, an enzyme structurally and functionally related to those that degrade anthracene, to enhance its degradation capacity for other aromatic compounds. nih.gov Similar strategies can be applied to anthracene dioxygenases to improve their turnover rate, stability in industrial process conditions (e.g., temperature, solvents), and specificity for producing high-purity cis-1,2-dihydrodiol.

Site-Directed and Rational Mutagenesis: As the three-dimensional structures of RHDs become available, a more rational, structure-guided approach to enzyme engineering is possible. The large alpha-subunit of the dioxygenase, which forms the active site, is a primary target. nih.gov Studies on the related naphthalene (B1677914) dioxygenase have shown that mutating specific amino acid residues within the active site can dramatically alter the enzyme's regioselectivity and stereoselectivity, allowing for the production of different dihydrodiol isomers. core.ac.uk This knowledge can be translated to anthracene dioxygenases to fine-tune their catalytic output.

The table below highlights key amino acid positions in dioxygenases that have been targeted for mutagenesis to alter catalytic properties.

EnzymeTarget Residue(s)Observed Effect of MutationReference(s)
Biphenyl Dioxygenase Gln-255, Ile-258, Ala-268, Tyr-277, Thr-376Enhanced degradation of benzene (B151609) and toluene nih.gov
Aniline Dioxygenase V205A, I248L, S404CWidened substrate specificity and increased activity for dimethylaniline nih.gov
Naphthalene Dioxygenase F352VAltered orientation of phenanthrene (B1679779) binding, affecting product formation core.ac.uk

Development of Sustainable and Scalable Production Methods for Chiral Dihydrodiols

The practical application of anthracene cis-1,2-dihydrodiol as a chiral building block depends on the ability to produce it in large quantities through sustainable and economically viable methods.

Whole-Cell Biocatalysis: Using whole microbial cells, often recombinant strains of Escherichia coli, is a common and effective strategy. E. coli is a well-understood host that can be engineered to overexpress the necessary dioxygenase enzymes. researchgate.net This approach avoids the costly and time-consuming process of enzyme purification. High-cell-density fermentation techniques can be employed to maximize the volumetric productivity, achieving high yields of the desired dihydrodiol. cornell.edu

Process Optimization and Sustainability: Key challenges in scaling up this biotransformation include the low aqueous solubility of anthracene and potential substrate/product toxicity to the microbial host. Strategies to overcome these issues include the use of two-phase solvent systems or non-toxic carrier solvents to improve substrate delivery. From a sustainability perspective, research is focused on using renewable feedstocks for growing the microbial catalysts, minimizing energy consumption, and developing efficient downstream processing methods for product recovery and purification that reduce solvent waste.

Advanced Characterization of Transient Intermediates in Biotransformation Pathways

The initial enzymatic oxidation of anthracene by RHDs involves a series of rapid, transient steps. Understanding these fleeting intermediates is crucial for elucidating the precise reaction mechanism, which can in turn guide more effective enzyme engineering. However, the high reactivity and short lifespan of these species make them exceptionally difficult to study.

Rapid-Trapping Techniques: Advanced biophysical methods are required to "freeze" the reaction at specific time points. Rapid Freeze-Quench (RFQ) is a powerful technique where the enzyme and substrate are mixed for a few milliseconds before being rapidly frozen in a cryogen like isopentane. nih.govnih.gov This traps the enzymatic intermediates, which can then be analyzed using spectroscopic methods.

Advanced Spectroscopy:

Electron Paramagnetic Resonance (EPR) Spectroscopy: When combined with RFQ, EPR is invaluable for studying the paramagnetic species involved in the dioxygenase catalytic cycle, such as the Fe(II) center in the active site and any potential radical intermediates. nih.govresearchgate.net High-frequency EPR provides greater resolution, allowing for more detailed structural information about the trapped intermediates. nih.gov

Stopped-Flow Spectroscopy: This method allows for the pre-steady-state kinetic analysis of the reaction in the liquid phase. By rapidly mixing the enzyme and substrate and monitoring changes in absorbance or fluorescence on a millisecond timescale, researchers can observe the formation and decay of chromophoric intermediates, determine the rates of individual catalytic steps, and identify rate-limiting steps in the mechanism. photophysics.comyoutube.com

These advanced techniques provide snapshots of the catalytic cycle, helping to build a complete picture of how the dioxygenase activates molecular oxygen and inserts it into the anthracene ring with such high precision.

Exploration of Novel Synthetic Applications for this compound Derivatives

The true value of producing enantiomerically pure (+)-anthracene cis-1,2-dihydrodiol lies in its potential as a versatile chiral synthon for organic synthesis. The fixed stereochemistry of its hydroxyl groups and the presence of a diene system make it an attractive starting material for constructing complex, stereochemically defined molecules.

Chemoenzymatic Synthesis: This approach combines the best of biocatalysis and traditional organic chemistry. A dioxygenase-catalyzed biotransformation is used to create the chiral cis-dihydrodiol from achiral anthracene, a step that would be difficult to achieve with high stereoselectivity using conventional chemistry. nih.govcornell.edu This biologically-derived intermediate is then used as a starting material in a multi-step chemical synthesis to produce high-value products. This strategy has been widely applied to the cis-dihydrodiols of simpler aromatics like substituted benzenes to synthesize a range of natural products and pharmaceuticals. nih.gov

Building Block for Complex Molecules: The diene moiety in this compound is reactive in various cycloaddition reactions, such as the Diels-Alder reaction, allowing for the rapid construction of complex polycyclic frameworks. The hydroxyl groups can be derivatized or used as directing groups for subsequent stereoselective transformations, enabling the synthesis of a wide array of derivatives. While the full synthetic potential of this compound is still being explored, its structural features make it a promising precursor for:

Novel pharmaceutical scaffolds

Chiral ligands for asymmetric catalysis

Advanced materials with unique optical or electronic properties nsf.govarxiv.org

The development of robust and scalable methods for producing this dihydrodiol will undoubtedly accelerate its adoption as a valuable tool in the synthetic chemist's toolbox.

Q & A

Basic Research Questions

Q. What is the role of anthracene cis-1,2-dihydrodiol in bacterial degradation pathways, and how is it synthesized?

Anthracene cis-1,2-dihydrodiol is a key intermediate formed during bacterial degradation of anthracene via dioxygenase-mediated hydroxylation. Bacteria such as Pseudomonas putida and Alcaligenes faecalis utilize naphthalene 1,2-dioxygenase to catalyze the addition of molecular oxygen to anthracene, yielding the cis-dihydrodiol . This reaction is stereospecific, with the cis configuration critical for downstream dehydrogenation and ring-cleavage steps. Strains like Beijerinckia B8/36 and Sphingomonas yanoikuyae further demonstrate substrate flexibility, producing analogous cis-dihydrodiols from polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene .

Q. What analytical methods are used to detect and characterize anthracene cis-1,2-dihydrodiol in degradation studies?

  • High-Performance Liquid Chromatography (HPLC) : Separates dihydrodiols from complex mixtures (e.g., distinguishing cis- and trans-diols) .
  • Nuclear Magnetic Resonance (NMR) : Determines stereochemistry; proton (PMR) and carbon spectra resolve hydroxylation positions and cis/trans configurations .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, as shown in studies identifying 3-[(Z)-2-carboxyvinyl]-2-naphthoate as a downstream metabolite .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its metabolic fate in bacterial vs. fungal systems?

Bacterial systems predominantly produce cis-1,2-dihydrodiols via dioxygenases, which are dehydrogenated to dihydroxyanthracene before ring cleavage . In contrast, fungi like Cunninghamella elegans employ cytochrome P450 monooxygenases to form trans-1,2-dihydrodiols or epoxides, which undergo non-enzymatic rearrangement or conjugation with sugars . The cis configuration in bacteria ensures compatibility with dehydrogenase enzymes (e.g., cis-dihydrodiol dehydrogenase), which are stereospecific and unable to process trans-diols .

Q. What experimental strategies resolve contradictions in degradation pathways involving this compound?

Contradictions arise in branching pathways (e.g., competing ring-cleavage routes). Methodological approaches include:

  • Isotopic Labeling : Tracks carbon flow through intermediates like 4-(2-hydroxynaph-3-yl)-2-oxobut-3-enoate .
  • Enzyme Inhibition Assays : Blocks specific steps (e.g., using dehydrogenase inhibitors to isolate dihydrodiol accumulation) .
  • Genetic Knockouts : Disrupts genes encoding dioxygenases or dehydrogenases to validate pathway dependencies .

Q. How do kinetic studies elucidate the dehydration mechanism of cis-1,2-dihydrodiols?

Kinetic data (e.g., log k vs. Hammett σ plots) support a concerted dehydration mechanism where aromaticity of the product stabilizes the transition state. For example, cis-1,2-dihydrodiols derived from benzene dehydrate 100-fold faster than naphthalene-derived analogs due to greater aromatic stabilization . Isotope effects and pH-dependent rate studies further differentiate acid-catalyzed vs. enzyme-mediated pathways.

Q. Table 1: Key Enzymes in Anthracene cis-1,2-Dihydrodiol Metabolism

EnzymeFunctionOrganismReference
Naphthalene 1,2-dioxygenaseHydroxylates anthracene to cis-diolPseudomonas putida
cis-Dihydrodiol dehydrogenaseOxidizes cis-diol to catecholAlcaligenes faecalis
Cytochrome P450 monooxygenaseForms trans-diols/epoxidesCunninghamella elegans

Q. Table 2: Conflicting Pathway Observations

ObservationResolution StrategyEvidence
Fungal vs. bacterial diol stereochemistryCompare enzyme specificity via NMR
Multiple ring-cleavage productsIsotopic labeling + MS/MS analysis

Q. Methodological Recommendations

  • For pathway validation , combine genetic manipulation (e.g., plasmid-borne dioxygenase genes) with metabolite profiling .
  • Use chiral chromatography to resolve enantiomers in studies of stereochemical outcomes .
  • Apply kinetic isotope effects (e.g., deuterium labeling) to distinguish stepwise vs. concerted mechanisms in dehydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.